2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide
Description
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-14(25)23-17-5-4-6-18-16(17)9-10-24(18)13-21(26)22-12-15-7-8-19(27-2)20(11-15)28-3/h4-11H,12-13H2,1-3H3,(H,22,26)(H,23,25) |
InChI Key |
GHHZMAVTNXRNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and acetylamino compounds.
Reaction Conditions: The reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to facilitate the formation of the desired indole derivative.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve nucleophilic or electrophilic substitution, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus in the compound allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Comparison with Indole-Based Acetamides
N-(2-Acetyl-4,5-dimethoxyphenethyl)acetamide ()
- Structure : Contains a 4,5-dimethoxyphenethyl chain instead of the indole core. The acetamide group is directly linked to a phenethyl backbone.
- Key Data :
- The 4,5-dimethoxy substitution on the phenyl group may enhance lipophilicity but limit hydrogen-bonding capacity relative to the 3,4-dimethoxybenzyl group in the target compound.
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
- Structure : Features a 1,3,4-oxadiazole ring fused to an indol-3-ylmethyl group and a sulfanyl-acetamide side chain.
- Key Data :
- Comparison: The oxadiazole ring introduces additional hydrogen-bond acceptors and rigidity, which could enhance metabolic stability compared to the target molecule’s simpler acetamide linkage.
Comparison with Tetrazole-Containing Analogs ()
N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide
- Structure : Incorporates a tetrazole ring and a bulky 2,4,4-trimethylpentan-2-yl group.
- Key Features :
- The tetrazole ring is a bioisostere for carboxylic acids, enhancing bioavailability and resistance to hydrolysis.
- The 3,4-dimethoxyphenethyl group aligns with the target’s 3,4-dimethoxybenzyl moiety, suggesting shared affinity for receptors like adrenergic or dopaminergic systems.
- Comparison : The tetrazole core may confer superior metabolic stability over the target compound’s acetamide group. However, the bulkier substituents could reduce membrane permeability .
Pharmacological Context: PPAR Ligands ()
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline
- Structure: Contains a 3,4-dimethoxybenzyl group linked to an isoquinoline scaffold.
- Relevance : Cocrystallized with peroxisome proliferator-activated receptors (PPARs), highlighting the role of 3,4-dimethoxybenzyl groups in nuclear receptor binding.
Biological Activity
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide is a member of the indole derivative family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide is . Its structure features an indole moiety linked to an acetamide group, which is known to influence its biological properties.
Antitumor Activity
Research indicates that compounds with indole structures often exhibit significant antitumor properties. The specific compound has been studied for its potential to inhibit tumor growth, particularly in solid tumors such as those found in colon and lung cancers. The mechanism of action is hypothesized to involve the modulation of various signaling pathways associated with cell proliferation and apoptosis.
- Case Study : A study published in Cancer Letters demonstrated that related indole derivatives showed promising results in inhibiting the growth of cancer cell lines, suggesting that 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide may have similar effects .
Heme Oxygenase-1 Inhibition
Another area of interest is the inhibition of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression and resistance to chemotherapy. Compounds designed to inhibit HO-1 have shown potential as anticancer agents.
- Research Findings : In a study exploring novel HO-1 inhibitors, certain indole-based compounds demonstrated significant inhibitory activity against HO-1, correlating with reduced cell viability in cancer cell lines . Although specific data on 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide was not detailed, its structural similarity suggests potential efficacy in this area.
The biological activity of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide may involve several mechanisms:
- Apoptosis Induction : Indole derivatives are known to trigger apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases (e.g., G0/G1 or G2/M), thereby inhibiting cell proliferation.
Summary of Research Findings
| Study/Source | Key Findings |
|---|---|
| Cancer Letters | Indole derivatives show antitumor activity against colon and lung cancers. |
| PMC Article | Indole-based compounds exhibited significant HO-1 inhibition correlated with reduced tumor cell viability. |
| ResearchGate | Dicarbonyl motifs in related compounds enhance bioavailability and therapeutic effects. |
Q & A
Q. Advanced
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 1h) for amidation steps while maintaining yields .
- Catalytic Systems : Use Pd catalysts for regioselective indole functionalization.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency .
How can discrepancies in reported biological activity data be resolved?
Q. Advanced
- Assay Standardization : Compare protocols for antioxidant (e.g., DPPH vs. ABTS assays) or anticancer (MTT vs. apoptosis markers) studies .
- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 µM) to validate IC₅₀ values.
- Cell Line Validation : Use authenticated cell lines (e.g., NCI-60 panel) to minimize variability .
What safety precautions are essential when handling this compound?
Q. Basic
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 2) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Analog Synthesis : Modify substituents (e.g., replace methoxy groups with halogens or alkyl chains) .
- Biological Profiling : Test analogs against target proteins (e.g., Bcl-2/Mcl-1 for anticancer activity) using SPR (Surface Plasmon Resonance) .
- Computational Docking : Predict binding modes with software like AutoDock Vina .
What computational methods predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns (e.g., using GROMACS).
- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with activity data .
Which analytical techniques ensure purity and stability during storage?
Q. Basic
- HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Stability Studies : Monitor degradation at 4°C, -20°C, and RT over 6 months; recommend lyophilization for long-term storage .
How can aqueous solubility be improved for in vitro assays?
Q. Advanced
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug Design : Introduce phosphate or PEG groups at the acetamide moiety .
What strategies address stability issues under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
